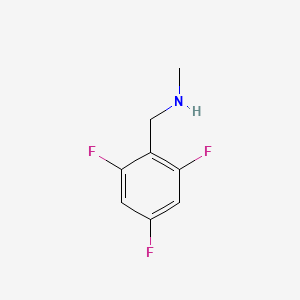

N-methyl-1-(2,4,6-trifluorophenyl)methanamine

Description

N-Methyl-1-(2,4,6-trifluorophenyl)methanamine is a secondary amine featuring a methyl group and a 2,4,6-trifluorophenyl substituent attached to a methanamine backbone. The trifluorophenyl group confers unique electronic and steric properties due to the electron-withdrawing nature of fluorine atoms, making this compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H8F3N |

|---|---|

Molecular Weight |

175.15 g/mol |

IUPAC Name |

N-methyl-1-(2,4,6-trifluorophenyl)methanamine |

InChI |

InChI=1S/C8H8F3N/c1-12-4-6-7(10)2-5(9)3-8(6)11/h2-3,12H,4H2,1H3 |

InChI Key |

DKXQSUPRYBCNLN-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=C(C=C(C=C1F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2,4,6-trifluorophenyl)methanamine typically involves the reaction of 2,4,6-trifluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2,4,6-trifluorophenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain the corresponding amine.

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives of the trifluorophenyl group.

Scientific Research Applications

N-methyl-1-(2,4,6-trifluorophenyl)methanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-(2,4,6-trifluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methylamine moiety can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Benzyl-1-(2,4,6-trifluorophenyl)methanamine (18)

- Structural Differences : Replaces the methyl group with a benzyl moiety.

- Synthesis : Synthesized via condensation of 2,4,6-trifluorobenzaldehyde with benzylamine, achieving a 96% yield for the intermediate imine .

N-Methyl-1-(2-(trifluoromethyl)phenyl)methanamine

- Structural Differences : Substitutes the 2,4,6-trifluorophenyl group with a 2-(trifluoromethyl)phenyl ring.

- Properties : The trifluoromethyl group (-CF₃) is more electron-withdrawing than fluorine atoms, leading to stronger inductive effects. This may alter reactivity in nucleophilic substitutions or catalytic reactions .

(2,4,6-Trifluorophenyl)methanamine

- Structural Differences : Lacks the N-methyl group, resulting in a primary amine.

- Applications : Primary amines like this are often intermediates in synthesizing secondary or tertiary amines. The absence of the methyl group increases susceptibility to oxidation .

N-Methyl-1-(naphthalen-1-yl)methanamine

- Structural Differences : Replaces the trifluorophenyl group with a naphthalene ring.

- Properties : The naphthalene system enhances π-π stacking interactions, which could be advantageous in materials science but reduces electronegativity compared to fluorinated analogs .

Physicochemical and Electronic Properties

| Compound | Molecular Weight | Key Substituents | Electronic Effects | Lipophilicity (LogP)* |

|---|---|---|---|---|

| N-Methyl-1-(2,4,6-trifluorophenyl)methanamine | 187.16 g/mol | 2,4,6-F₃C₆H₂, -CH₃ | Strong electron-withdrawing (F) | Moderate (~2.5) |

| N-Benzyl-1-(2,4,6-trifluorophenyl)methanamine | 263.27 g/mol | 2,4,6-F₃C₆H₂, -CH₂C₆H₅ | Electron-withdrawing (F) + aromatic | High (~3.8) |

| N-Methyl-1-(2-(trifluoromethyl)phenyl)methanamine | 189.18 g/mol | 2-CF₃C₆H₄, -CH₃ | Extreme electron-withdrawing (CF₃) | Moderate (~2.7) |

| (2,4,6-Trifluorophenyl)methanamine | 173.13 g/mol | 2,4,6-F₃C₆H₂, -NH₂ | Electron-withdrawing (F) | Low (~1.9) |

*Estimated based on substituent contributions.

Reactivity

- Electrophilic Substitution : The electron-deficient trifluorophenyl ring directs electrophiles to meta positions, contrasting with electron-rich systems (e.g., methoxy-substituted analogs in ).

- Nucleophilic Reactivity : The methylamine group participates in alkylation or acylation reactions, as seen in , where similar amines react with sulfonyl chlorides .

Biological Activity

N-methyl-1-(2,4,6-trifluorophenyl)methanamine is a compound of significant interest in medicinal chemistry, particularly due to its role as a precursor in the synthesis of various pharmacologically active molecules, including antidepressants. This article explores its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl-substituted phenyl ring, which contributes to its unique chemical properties. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it suitable for various biological applications.

Synthesis and Applications

The compound is synthesized through metal-catalyzed reactions involving transition metals such as iron, nickel, and ruthenium. These reactions are crucial for creating structural motifs found in tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) . The synthesis process typically involves:

- Step 1: Formation of an intermediate using N-tosylhydrazone.

- Step 2: Reaction with sulfur and other reagents under controlled conditions to yield the target compound.

Antidepressant Properties

This compound has been identified as a key intermediate in the production of antidepressants. Research indicates that compounds derived from it have shown effectiveness in alleviating symptoms of moderate to severe depression. Approximately 50-60% of patients treated with these antidepressants report significant improvement in their condition .

Antiviral Activity

In a broader context, compounds with similar structural features have been evaluated for antiviral activity. For instance, studies on thiazole derivatives have demonstrated that modifications at specific positions on the phenyl ring can significantly influence their biological activity against viral replication . This suggests that this compound may also possess potential antiviral properties worth exploring.

Case Studies

Several studies highlight the biological activity associated with similar compounds:

- Study 1: A series of thiazole derivatives were tested for their efficacy against yellow fever virus. Compounds demonstrating over 50% inhibition at a concentration of 50 μM were classified as active. This study emphasizes the importance of substitution patterns on phenyl rings in determining biological efficacy .

- Study 2: Research into pyrimidine derivatives revealed that specific structural modifications could enhance metabolic stability and selectivity for biological targets. The findings suggest that similar strategies could be applied to optimize this compound derivatives for improved therapeutic effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) is critical in understanding how modifications to this compound can influence its biological activity. Key findings include:

Q & A

What are the recommended safety protocols for handling N-methyl-1-(2,4,6-trifluorophenyl)methanamine in laboratory settings?

Answer:

- PPE Requirements : Wear protective goggles, gloves, lab coats, and masks to avoid skin/eye contact or inhalation .

- Ventilation : Use fume hoods during synthesis or handling to minimize exposure to vapors .

- Waste Management : Segregate chemical waste in labeled containers and dispose via certified hazardous waste services to prevent environmental contamination .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

What synthetic routes are effective for preparing this compound, and how can reaction yields be optimized?

Answer:

- Reductive Amination : React 2,4,6-trifluorobenzaldehyde with methylamine in the presence of a reducing agent (e.g., NaBH₃CN). Optimize pH (~6–7) and use polar aprotic solvents (e.g., THF) to enhance yield .

- Catalytic Hydrogenation : Employ Pd/C or Raney Ni under H₂ pressure (1–3 atm) for selective reduction of intermediate imines. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Yield Improvement : Pre-dry solvents (molecular sieves) and maintain inert atmospheres (N₂/Ar) to suppress side reactions.

What analytical techniques are most suitable for characterizing the purity and structure of this compound?

Answer:

| Technique | Parameters | Example from Evidence |

|---|---|---|

| ¹H NMR | CDCl₃ solvent, 400 MHz | δ 3.54 (s, 2H, CH₂), 2.34 (s, 3H, N-CH₃) |

| LRMS (ESI) | m/z: [M + H]+ | 220 (similar compound) |

| HPLC | C18 column, UV detection (254 nm) | Retention time: 0.7 min (analogous impurities) |

- Purity Criteria : ≥98% by GC or HPLC, with impurity limits ≤0.5% total .

How can researchers resolve contradictions in reported biological activities of fluorinated methanamine derivatives?

Answer:

- Replicate Assays : Use standardized in vitro models (e.g., cancer cell lines) and validate via dose-response curves (IC₅₀ calculations) .

- Control Variables : Test under consistent conditions (pH, temperature, serum concentration) to isolate compound effects.

- Mechanistic Studies : Conduct mitochondrial function assays (JC-1 staining) and cell cycle analysis (flow cytometry) to confirm apoptosis pathways .

What computational methods are employed to predict the reactivity and interaction mechanisms of this compound with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding affinity to receptors (e.g., GPCRs). Fluorine substituents may enhance hydrophobic interactions .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes in physiological conditions.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

How should researchers approach the identification and quantification of impurities in synthesized batches of this compound?

Answer:

- HPLC Method :

- Column : C18 (5 µm, 250 × 4.6 mm)

- Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (70:30 → 30:70 over 20 min) .

- Detection : UV at 254 nm; quantify impurities using relative response factors (e.g., 1.75 for related compounds) .

- MS/MS Confirmation : Fragment ions at m/z 180–200 to distinguish structural analogs .

What are the challenges in designing in vitro assays to evaluate the pharmacological potential of fluorinated methanamine derivatives, and how can they be mitigated?

Answer:

- Challenge 1 : Low solubility in aqueous buffers.

- Mitigation : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .

- Challenge 2 : Off-target effects due to fluorine’s electronegativity.

- Mitigation : Include negative controls (fluorine-free analogs) and siRNA knockdowns of suspected targets .

- Challenge 3 : Metabolic instability in cell media.

- Mitigation : Pre-incubate compounds with liver microsomes to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.